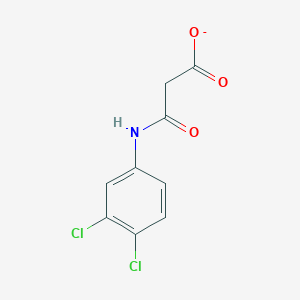

N-(3,4-dichlorophenyl)malonamate

Description

N-(3,4-Dichlorophenyl)malonamate is a malonamic acid derivative synthesized via the enzymatic reaction catalyzed by EC 2.3.1.114 (malonyl-CoA:3,4-dichloroaniline N-malonyltransferase). This enzyme transfers a malonyl group from malonyl-CoA to 3,4-dichloroaniline, yielding CoA and this compound . The compound’s structure features a malonamate backbone linked to a 3,4-dichlorophenyl group, which is critical for its biochemical interactions. It is implicated in pesticide metabolism and enzymatic pathways, though its specific applications are less documented compared to analogs like propanil or linuron metabolites.

Properties

Molecular Formula |

C9H6Cl2NO3- |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

3-(3,4-dichloroanilino)-3-oxopropanoate |

InChI |

InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)/p-1 |

InChI Key |

JEFJREKVJYACNK-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Dichlorophenyl-Substituted Amides and Ureas

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Structure : Propanil substitutes the malonamate group with a propanamide chain.

- Application : A widely used herbicide targeting grasses and broadleaf weeds.

- Key Difference : The propanamide moiety enhances lipophilicity, improving membrane permeability compared to the polar malonamate group in N-(3,4-dichlorophenyl)malonamate .

Linuron Metabolites

Linuron degradation produces analogs like N-(3,4-dichlorophenyl)-N´-methylurea and N-(3,4-dichlorophenyl)urea .

- Activity : Urea derivatives act as herbicide metabolites but exhibit lower bioactivity than parent compounds.

N-(3,5-Dichlorophenyl) Derivatives (e.g., Iprodione Metabolite)

Heterocyclic Dichlorophenyl Derivatives

Compounds like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine (38% yield) and N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine (27% yield) demonstrate the integration of dichlorophenyl groups into complex heterocycles .

- Synthetic Challenges : Lower yields (27–84%) reflect steric and electronic hurdles in coupling dichlorophenyl groups to rigid heterocyclic cores.

MAO-B Inhibitors with 3,4-Dichlorophenyl Moieties

Indole-based inhibitors (e.g., thiourea-linked 3,4-dichlorophenyl derivatives) show >100-fold selectivity for MAO-B over MAO-A .

- Key Advantage : The 3,4-dichlorophenyl group enhances hydrophobic interactions within the MAO-B active site, outperforming alkyl substituents.

- Contrast with Malonamate : Unlike malonamate’s enzymatic substrate role, these inhibitors block catalytic activity via competitive binding.

Polymer Precursors: 3-Chloro-N-phenyl-phthalimide

- Functional Difference : The phthalimide core enables thermal stability in polymers, contrasting with malonamate’s metabolic or catalytic roles.

Data Table: Key Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.